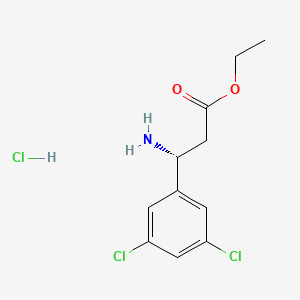

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Description

Properties

Molecular Formula |

C11H14Cl3NO2 |

|---|---|

Molecular Weight |

298.6 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m1./s1 |

InChI Key |

WTZLNIDVFBQYAB-HNCPQSOCSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves the esterification of ®-3-amino-3-(3,5-dichlorophenyl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or non-chlorinated phenyl derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the dichlorophenyl group can produce mono-chlorinated or non-chlorinated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in malignant cells through mechanisms such as:

- Inhibition of cell proliferation : The compound disrupts cell cycle progression, particularly in breast and prostate cancer cells.

- Induction of apoptosis : Evidence suggests that it activates caspase pathways leading to programmed cell death.

Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and excitotoxicity.

Pharmacological Applications

Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans. This makes it a candidate for developing new antimicrobial agents.

Mechanism of Action :

- Targeting bacterial cell walls : Similar compounds disrupt bacterial cell wall synthesis.

- Interference with nucleic acid synthesis : Some derivatives inhibit DNA and RNA synthesis in pathogenic organisms.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed an IC50 value of approximately 500 nM, indicating potent anticancer activity. The compound was found to significantly reduce tumor growth in xenograft models.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by glutamate toxicity, the compound exhibited protective effects on neuronal cells, reducing cell death by approximately 40%. This suggests potential applications in therapies for conditions like Alzheimer's disease.

Synthesis and Development

The synthesis of this compound can be achieved through various chemical reactions involving amino acids and substituted phenyl compounds. Advanced synthetic methodologies are being explored to enhance yield and purity.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared below to analogs from and related pharmacophores:

Table 1: Structural and Physicochemical Comparisons

Analysis of Differences

Chlorine’s larger atomic radius and higher electronegativity may also influence steric interactions and binding affinity in biological targets . Positional Isomerism: The meta-dichloro arrangement (3,5-) vs. ortho-difluoro (2,4-) alters the molecule’s geometry, affecting π-π stacking or hydrogen-bonding interactions in drug-receptor binding.

Stereochemistry :

The R-configuration in the target compound contrasts with the S-enantiomer of its difluoro analog (, entries 2 and 7). Enantiomeric differences can drastically alter pharmacological activity, as seen in chiral drugs like Sertraline (), where stereochemistry determines efficacy .

Physicochemical Properties :

- Solubility : The higher molecular weight and chlorine content in the target compound likely reduce aqueous solubility compared to fluoro analogs.

- Stability : The inert storage conditions suggest greater sensitivity to degradation than analogs with smaller substituents (e.g., fluorine).

Hazards : While the target compound has explicit skin/eye irritation warnings, similar hydrochloride salts (e.g., difluoro analogs) may share risks but lack detailed hazard data in the provided evidence .

Biological Activity

(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chiral compound with significant biological activity, particularly in medicinal chemistry. Its structure features an ethyl ester group and a 3,5-dichlorophenyl substituent, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₁H₁₄Cl₂N₁O₂·HCl

- Molecular Weight : 298.59 g/mol

- CAS Number : 215738-51-5

The compound's reactivity is attributed to its amino group and ester functionality, making it a versatile intermediate in organic synthesis and drug development.

The biological activity of this compound can be linked to its interactions with various biological targets. The dichlorophenyl moiety enhances its binding affinity to enzymes and receptors involved in metabolic pathways. Research indicates that this compound can act as a precursor for biologically active peptides and lactam antibiotics.

Pharmacological Studies

Several studies have investigated the pharmacological properties of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures demonstrated inhibitory zones ranging from 9 to 20 mm against Gram-positive and Gram-negative bacteria .

- Cytotoxicity : In vitro studies revealed that some derivatives displayed cytotoxic effects on human leukemia cells (CEM), with IC50 values indicating strong potential for therapeutic applications .

- Antichlamydial Activity : A study highlighted the compound's effectiveness against Chlamydia, suggesting its potential as a lead compound for developing new antibiotics targeting this pathogen .

Study 1: Synthesis and Evaluation of Antimicrobial Properties

In a study assessing various synthesized compounds based on (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate, researchers found that those containing electron-withdrawing groups exhibited enhanced antimicrobial activity. The compounds were tested against standard bacteria such as E. coli and S. aureus, showing promising results with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Study 2: Anticancer Potential

Another investigation explored the anticancer potential of the compound's derivatives. The results indicated that certain modifications led to increased cytotoxicity against cancer cell lines compared to standard treatments like 5-fluorouracil .

Comparative Analysis

A comparison of (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate with structurally similar compounds reveals its unique biological profile:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | 188812-94-4 | Similar structure but different chlorophenyl substitution |

| Ethyl 3-amino-3-(4-methoxyphenyl)propanoate | 147524-80-9 | Contains a methoxy group instead of chlorine |

| Ethyl 3-amino-3-(phenyl)propanoate | N/A | Lacks chlorine substituents |

The specific dichlorophenyl substitution pattern in (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate significantly influences its biological activity compared to these similar compounds.

Q & A

Q. What synthetic routes are recommended for synthesizing (R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride with high enantiomeric purity?

A viable method involves iridium-catalyzed asymmetric alkylation of tert-butyl cyanoacetate with 3,5-dichlorobenzyl derivatives, followed by hydrolysis and esterification to yield the target compound. Optimizing catalyst loading (e.g., 2-5 mol% Ir) and reaction temperature (60-80°C) enhances enantioselectivity. Post-synthetic purification via recrystallization in ethanol/water mixtures improves purity .

Q. Which chromatographic techniques are effective for purifying this compound?

Reversed-phase HPLC using C18 columns (e.g., Purospher® STAR) with mobile phases adjusted to pH 3-4 (acetic acid or trifluoroacetic acid) ensures optimal separation. Flow rates of 1.0-1.5 mL/min and UV detection at 210-230 nm are recommended for monitoring .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

Combine 1H/13C NMR for aromatic and ester group assignments, IR spectroscopy for amine and carbonyl stretching (e.g., 1680-1720 cm⁻¹ for ester C=O), and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M-Cl]+ for hydrochloride salts) .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical and observed spectral data during structural validation?

Use SHELXL for crystallographic refinement to cross-validate NMR/IR data. For dynamic effects (e.g., tautomerism or rotational isomerism), perform variable-temperature NMR or DFT calculations. Discrepancies in NOESY/ROESY data may indicate conformational flexibility in the propanoate chain .

Q. What strategies address low yields during hydrochloride salt formation?

Optimize HCl gas addition stoichiometry (1.1-1.3 equivalents) in anhydrous diethyl ether or THF. Slow crystallization at -20°C minimizes impurities. Confirm salt formation via chloride ion titration (e.g., AgNO3 precipitation) .

Q. How to validate chiral purity of the (R)-enantiomer?

Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol, 90:10). Compare retention times with racemic standards. For absolute configuration, use single-crystal X-ray diffraction with SHELXT .

Q. How to address conflicting bioactivity data in mitochondrial studies?

Replicate assays under controlled oxygen tension (5% O2) to mimic physiological conditions. Use mitoNEET activity assays (e.g., NADH oxidation rates) and confirm target engagement via siRNA knockdown. Cross-validate with mitochondrial membrane potential dyes (e.g., JC-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.